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Abstract
The homologous proteins E1A binding protein p300 (EP300) and CREB-binding protein (CBP)

are critical transcriptional co-regulators that play a complex and often contradictory role in the

landscape of cancer biology. As histone acetyltransferases (HATs), they are central to the

epigenetic regulation of gene expression, influencing a wide array of cellular processes

including cell cycle progression, differentiation, DNA repair, and apoptosis.[1][2] This technical

guide provides an in-depth exploration of the multifaceted functions of EP300/CBP in cancer

progression, detailing their dual capacity to act as both tumor suppressors and oncogenes. We

will examine their integral role in key signaling pathways, present quantitative data on their

alterations in various cancers, and provide detailed experimental protocols for their study.

The Dichotomous Nature of EP300/CBP in Cancer
EP300 and CBP are frequently described as having a dual role in cancer, a context-dependent

function that can either suppress or promote tumorigenesis.[3]

As Tumor Suppressors:
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The tumor-suppressive functions of EP300/CBP are linked to their essential roles in

maintaining genomic stability and regulating the activity of key tumor suppressor proteins.[1]

p53 Pathway: EP300/CBP are crucial coactivators for the tumor suppressor protein p53.[1][4]

In response to DNA damage, EP300/CBP acetylate p53, which enhances its stability and

DNA-binding affinity, leading to the transcriptional activation of target genes involved in cell

cycle arrest and apoptosis.[1][4][5] Loss-of-function mutations in EP300/CBP can, therefore,

impair the p53-mediated DNA damage response, contributing to genomic instability and

tumor progression.[1]

Rb-E2F Pathway: EP300/CBP also play a role in the retinoblastoma (Rb)-E2F pathway,

which governs the G1/S transition of the cell cycle.[1][6] By interacting with and acetylating

members of the Rb family, EP300/CBP contribute to the regulation of E2F transcription

factors, which control the expression of genes necessary for DNA replication.[6]

Dysregulation of this pathway can lead to uncontrolled cell proliferation.

TGF-β Pathway: The transforming growth factor-beta (TGF-β) signaling pathway has a dual

role in cancer, initially acting as a tumor suppressor.[7][8] EP300/CBP act as co-activators for

Smad proteins, the key mediators of TGF-β signaling.[7][9] This interaction is essential for

the transcription of TGF-β target genes that inhibit cell growth and promote apoptosis.[1][9]

As Oncogenes:

Conversely, in certain contexts, the activity of EP300/CBP can be co-opted by cancer cells to

promote their growth and survival.

Co-activation of Oncogenic Transcription Factors: EP300/CBP can function as co-activators

for a variety of oncogenic transcription factors, including MYC and nuclear hormone

receptors like the androgen receptor (AR) and estrogen receptor (ER).[2][10]

Overexpression or increased activity of EP300/CBP in these contexts can lead to the

enhanced expression of genes that drive proliferation, survival, and metastasis.[10]

Enhancer Activity and Oncogene Expression: As histone acetyltransferases, EP300/CBP are

responsible for depositing the H3K27ac mark, which is a hallmark of active enhancers. In

some cancers, EP300/CBP are recruited to and activate super-enhancers that drive the

expression of key oncogenes, thereby sustaining the malignant phenotype.[10]
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Drug Resistance: The overexpression and activity of EP300/CBP have been implicated in

the development of resistance to various cancer therapies.[10]

Quantitative Data on EP300/CBP in Cancer
The significance of EP300/CBP in cancer is underscored by the frequency of their genetic

alterations and the potent effects of their inhibition.

Table 1: Frequency of EP300/CBP Mutations in Various
Cancers

Cancer Type
EP300 Mutation
Frequency

CBP (CREBBP)
Mutation
Frequency

Reference(s)

Bladder Urothelial

Carcinoma
~15-30% ~10-20% [3]

Lung Squamous Cell

Carcinoma
~10-15% ~8-12% [3]

Uterine Corpus

Endometrial

Carcinoma

~10-15% ~5-10% [3]

Esophageal

Carcinoma
~8-12% ~5-10% [11]

Stomach

Adenocarcinoma
~5-10% ~5-10% [11]

Colorectal

Adenocarcinoma
~5-10% ~3-7% [12]

Diffuse Large B-cell

Lymphoma
~5-10% ~15-20% [13]

Follicular Lymphoma ~8-12% ~10-15% [13]

Note: Frequencies are approximate and can vary depending on the specific study and patient

cohort.
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Table 2: Activity of Selected EP300/CBP Inhibitors in
Cancer Cell Lines

Inhibitor Target
Cancer Cell
Line

IC50 / GI50 Reference(s)

CCS1477

(inobrodib)

EP300/CBP

Bromodomain
VCaP (Prostate) < 100 nM [14]

CCS1477

(inobrodib)

EP300/CBP

Bromodomain
22Rv1 (Prostate) < 100 nM [14]

I-CBP112
EP300/CBP

Bromodomain
A549 (Lung) ~5 µM [15]

I-CBP112
EP300/CBP

Bromodomain
HepG2 (Liver) ~10 µM [15]

GNE-049
EP300/CBP

Bromodomain
MV-4-11 (AML)

1.1 nM (CBP),

2.3 nM (p300)
[14]

dEP300-2

(Degrader)
EP300 VCaP (Prostate) - [16]

Signaling Pathways and Logical Relationships
The intricate involvement of EP300/CBP in cellular signaling is best visualized through pathway

diagrams.
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Caption: The dual role of EP300/CBP in cancer.
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Caption: EP300/CBP in the p53 signaling pathway.

Experimental Protocols
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
for EP300/CBP
This protocol outlines the key steps for performing ChIP-seq to identify the genomic binding

sites of EP300/CBP.

Cell Cross-linking:

Culture cells to 80-90% confluency.
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Add formaldehyde to a final concentration of 1% and incubate at room temperature for 10

minutes to cross-link proteins to DNA.

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM

and incubate for 5 minutes.

Wash cells twice with ice-cold PBS.

Chromatin Preparation:

Lyse cells and isolate nuclei.

Resuspend nuclei in a suitable buffer and sonicate to shear chromatin to an average

fragment size of 200-500 bp.

Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

Immunoprecipitation:

Pre-clear the chromatin with Protein A/G magnetic beads to reduce non-specific binding.

Incubate the pre-cleared chromatin with an anti-EP300 or anti-CBP antibody overnight at

4°C with rotation.

Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-

specifically bound chromatin.

Elution and Reverse Cross-linking:

Elute the chromatin from the beads.

Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

Treat with RNase A and Proteinase K to remove RNA and protein.

DNA Purification and Library Preparation:
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Purify the DNA using phenol-chloroform extraction or a column-based kit.

Prepare the DNA library for next-generation sequencing according to the manufacturer's

protocol.
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Caption: A simplified workflow for ChIP-seq.

Co-Immunoprecipitation (Co-IP) for EP300/CBP
Interaction Partners
This protocol is designed to identify proteins that interact with EP300/CBP in a cellular context.

Cell Lysis:

Harvest cells and wash with ice-cold PBS.

Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase

inhibitors.

Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant.

Pre-clearing:

Incubate the cell lysate with Protein A/G magnetic beads to reduce non-specific binding.

Remove the beads by magnetic separation.

Immunoprecipitation:

Incubate the pre-cleared lysate with an anti-EP300 or anti-CBP antibody (or an isotype

control IgG) for several hours to overnight at 4°C.
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Add fresh Protein A/G magnetic beads and incubate to capture the immune complexes.

Washing:

Wash the beads several times with Co-IP wash buffer to remove non-specifically bound

proteins.

Elution:

Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in

SDS-PAGE sample buffer.

Analysis:

Analyze the eluted proteins by Western blotting using antibodies against suspected

interaction partners or by mass spectrometry for unbiased identification of novel

interactors.[17][18]

Histone Acetyltransferase (HAT) Assay for EP300/CBP
Activity
This assay measures the enzymatic activity of EP300/CBP.

Enzyme and Substrate Preparation:

Use purified recombinant EP300 or CBP, or immunoprecipitated endogenous protein.

Prepare a histone substrate, such as a core histone mix or a specific histone peptide (e.g.,

H3 or H4).

HAT Reaction:

Set up the reaction in a HAT assay buffer containing the enzyme, histone substrate, and

Acetyl-CoA (can be radiolabeled with ³H or ¹⁴C, or unlabeled for colorimetric/fluorometric

detection).

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
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Detection of Acetylation:

Radiolabeled Assay: Spot the reaction mixture onto P81 phosphocellulose paper, wash to

remove unincorporated radiolabeled Acetyl-CoA, and measure the incorporated

radioactivity using a scintillation counter.

Colorimetric/Fluorometric Assay: Use a kit that detects the production of Coenzyme A

(CoA) or the acetylated histone product using a specific antibody.

Data Analysis:

Quantify the HAT activity relative to controls (e.g., no enzyme, or with a known HAT

inhibitor).

Conclusion and Future Directions
EP300 and CBP are central players in the epigenetic landscape of cancer, with their dual roles

as tumor suppressors and oncogenes presenting both challenges and opportunities for

therapeutic intervention. Their frequent mutation in various cancers highlights their importance

in tumorigenesis. The development of specific inhibitors targeting the HAT activity or the

bromodomain of EP300/CBP has shown promise in preclinical and early clinical studies,

particularly in hematological malignancies and prostate cancer.[14][19] Future research will

likely focus on elucidating the precise contexts that determine the oncogenic versus tumor-

suppressive functions of EP300/CBP, identifying biomarkers to predict response to EP300/CBP

inhibitors, and exploring combination therapies to overcome resistance. A deeper

understanding of the complex regulatory networks governed by these master regulators will be

crucial for the successful clinical translation of EP300/CBP-targeted therapies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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